molecular formula C7H7FO2 B565836 3-Fluoro-4-(hydroxymethyl)phenol CAS No. 96740-92-0

3-Fluoro-4-(hydroxymethyl)phenol

Cat. No. B565836
Key on ui cas rn: 96740-92-0
M. Wt: 142.129
InChI Key: IXBHZARBEOBOTB-UHFFFAOYSA-N
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Patent
US07022707B2

Procedure details

to a stirred solution of 3-fluorophenol (10.4 g) and potassium hydroxide (85%, 6.1 g) in water (20 ml) at 60° C. was added dropwise over 1 h a solution of 37% aqueous formaldehyde solution (14.3 ml) in added water (20 ml). The mixture was cooled to 40° C., stirred for 18 h then cooled to room temperature and acidified with dilute hydrochloric acid. The mixture was extracted with ethyl acetate (2×100 ml). The combined organic extracts were washed (water, brine), dried (sodium sulfate), concentrated in vacuo and purified by column chromatography (SiO2; ethyl acetate-isohexane, 1:1) to give the product as a white, crystalline solid (1.0 g, 8%): δH (400 MHz, DMSO-d6) 9.70 (1H, m, OH), 7.21 (1H, t, J 8.5 Hz), 6.58 (1H, dd, J 8, 2, Hz), 6.51 (1H, dd, J 12, 2 Hz), 4.98 (1H, m, OH) and 4.41 (2H, s); HPLC (XTERRA, 50/80, 235 nm) 93% (0.54 min).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-:9].[K+].[CH2:11]=O.Cl>O>[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=1[CH2:11][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
6.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
14.3 mL
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2; ethyl acetate-isohexane, 1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(CO)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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